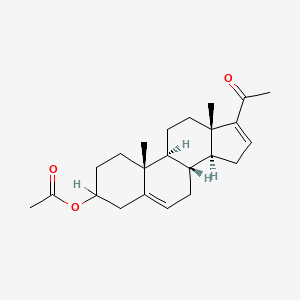

3-Hydroxypregna-5,16-dien-20-one 3-acetate

Description

Pregnane (B1235032) Core Structure as a Synthetic Platform in Steroid Chemistry

The fundamental structure of pregnane steroids consists of four fused rings: three cyclohexane (B81311) rings and one cyclopentane (B165970) ring. ontosight.ai This C21 steroid framework, known as a gonane (B1236691) core, provides a rigid and predictable three-dimensional scaffold that chemists can selectively modify. wikipedia.org Pregnanes are parent compounds to two distinct series of steroids: the 5α-pregnane (allopregnane) series and the 5β-pregnane series. wikipedia.org

The versatility of the pregnane skeleton as a synthetic platform is due to its numerous carbon atoms, which can be functionalized through various chemical reactions. researchgate.net This allows for the introduction of double bonds, hydroxyl groups, ketone groups, and other functionalities at specific positions, leading to a diverse range of steroid derivatives. wikipedia.orgbritannica.com For instance, pregnenes contain one double bond, while pregnadienes possess two. wikipedia.org This structural adaptability is crucial for synthesizing steroid drugs with targeted biological activities. The ability to perform stereo- and regio-specific reactions, often through microbial biotransformation, further enhances the utility of the pregnane core, enabling the creation of complex molecules that would be difficult to produce through purely chemical means. researchgate.net

3-Hydroxypregna-5,16-dien-20-one 3-acetate as a Key Synthetic Intermediate

Within the broad class of pregnane steroids, this compound, also known as 16-Dehydropregnenolone (B108158) acetate (B1210297) (16-DPA), stands out as a critical synthetic intermediate. nih.gov It is derived from diosgenin (B1670711), a natural product extracted from plants. researchgate.net The specific arrangement of functional groups and double bonds in this molecule makes it an ideal starting material for the synthesis of numerous other steroids.

The chemical properties of this compound are well-defined, providing a consistent basis for its use in further chemical transformations.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C23H32O3 nih.gov |

| Molecular Weight | 356.5 g/mol nih.gov |

| IUPAC Name | [(8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate nih.gov |

| CAS Number | 38521-84-5 nih.gov |

The strategic importance of this compound lies in its role as a precursor in the industrial production of a wide range of steroid hormones. researchgate.net Its structure, particularly the double bond at the 16th position, allows for specific chemical modifications to build more complex hormonal steroids. researchgate.net For example, it serves as a starting material for synthesizing derivatives with potential anticancer properties. nih.gov Research has shown its utility in Michael addition reactions to create novel allopregnanolone (B1667786) analogues. researchgate.net

The primary application of this compound is as an intermediate in the manufacture of several classes of steroid hormones.

Steroid Hormones Synthesized from this compound

| Class of Steroid Hormone | Examples |

|---|---|

| Corticosteroids | Dexamethasone, Cortisone (B1669442) wikipedia.orgresearchgate.net |

| Progestogens | Progesterone (B1679170) wikipedia.org |

| Androgens | Testosterone and its derivatives |

The conversion of this compound into these vital therapeutic agents underscores its significance in medicinal and synthetic chemistry. Its availability from natural sources, coupled with its chemical reactivity, solidifies its position as a cornerstone intermediate in steroid synthesis.

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21H,6,8-13H2,1-4H3/t17?,18-,20-,21-,22-,23+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWRIOUCMXPLKV-KHLRSJGRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191851 | |

| Record name | 3-Hydroxypregna-5,16-dien-20-one 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38521-84-5 | |

| Record name | 3-(Acetyloxy)pregna-5,16-dien-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38521-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypregna-5,16-dien-20-one 3-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038521845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypregna-5,16-dien-20-one 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypregna-5,16-dien-20-one 3-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hydroxypregna 5,16 Dien 20 One 3 Acetate

Semisynthesis from Natural Precursors

The industrial production of 3-Hydroxypregna-5,16-dien-20-one 3-acetate, also known as 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA), heavily relies on the chemical degradation of steroidal sapogenins and alkaloids. These natural products, abundant in various plant species, provide a cost-effective starting point for obtaining the core steroid structure.

Derivation from Diosgenin (B1670711) and its Acetylation and Oxidation Pathways

Diosgenin, a steroidal sapogenin extracted from the tubers of yams belonging to the Dioscorea genus, is a primary precursor for the synthesis of 16-DPA. The conversion is famously achieved through the Marker degradation, a three-step process developed by Russell Earl Marker in the late 1930s. This method was revolutionary, making the large-scale production of steroid hormones economically feasible and establishing Mexico as a major center for steroid manufacturing.

The classical Marker degradation of diosgenin involves the following key steps:

Acetolysis: Diosgenin is heated with acetic anhydride (B1165640), which serves as both the acetylating agent and the solvent. This step opens the spiroketal side chain of diosgenin to form a furostenol derivative, specifically pseudodiosgenin diacetate. This reaction requires high temperatures and pressure.

Oxidation: The double bond in the furostene side chain of pseudodiosgenin diacetate is then cleaved through oxidation. Chromium trioxide (CrO₃) is the traditional oxidizing agent used for this step.

Hydrolysis and Elimination: The resulting intermediate is then subjected to hydrolysis, typically with acetic acid, which cleaves the side chain and leads to the formation of 16-dehydropregnenolone acetate.

Over the years, numerous modifications have been developed to improve the efficiency and environmental footprint of the original Marker degradation. These include the use of different catalysts and oxidizing agents to reduce reaction times, lower temperatures, and avoid the use of highly toxic chromium reagents.

| Step | Reagents | Intermediate | Key Transformation |

| 1. Acetolysis | Acetic anhydride (Ac₂O) | Pseudodiosgenin diacetate | Opening of the spiroketal side chain |

| 2. Oxidation | Chromium trioxide (CrO₃) | Diosone | Oxidative cleavage of the side chain double bond |

| 3. Hydrolysis | Acetic acid (AcOH) | 16-Dehydropregnenolone acetate | Formation of the 16-en-20-one system |

Derivation from Solasodine (B1681914)

Solasodine, a steroidal alkaloid found in plants of the Solanum genus, such as certain species of nightshade, is another important natural precursor for 16-DPA. wikipedia.org Structurally, solasodine is the nitrogen analog of diosgenin, and its conversion to 16-DPA follows a similar chemical pathway.

The process generally involves:

N-Acetylation and Ring Opening: Solasodine is first treated with acetic anhydride to acetylate both the 3-hydroxyl group and the nitrogen atom in the side chain, forming O,N-diacetylsolasodine. Subsequent heating with an acid catalyst, such as pyridine (B92270) hydrochloride, opens the heterocyclic side chain to yield a furostenol-like intermediate, analogous to the process with diosgenin.

Oxidation: The side chain of the resulting intermediate is then oxidatively cleaved, traditionally with chromic acid.

Hydrolysis: The final step involves hydrolysis to remove the remaining side-chain fragment and form the desired this compound.

As with diosgenin, research has focused on developing more efficient and environmentally benign methods for the conversion of solasodine.

Multistep Conversions via Furostenol Derivatives

The key intermediates in the semisynthesis of 16-DPA from both diosgenin and solasodine are furostenol derivatives. The formation of these intermediates is a critical step that enables the subsequent degradation of the complex side chain.

From diosgenin, the acetolysis reaction directly yields pseudodiosgenin-3,26-diacetate, a furostenol derivative. libretexts.org The crucial transformation is the isomerization of the spiroketal system into an open-chain enol ether structure. This is followed by the oxidative cleavage of the Δ²⁰⁻²² double bond to afford an intermediate known as diosone. libretexts.org The final step is a hydrolysis followed by elimination, which results in the formation of the title compound. libretexts.org

Continuous flow synthesis methodologies have been developed for the conversion of diosgenin to 16-DPA, which allows for a more controlled and efficient process. libretexts.org This approach involves telescoping the individual reaction steps—acetylation/acetolysis, oxidation, and hydrolysis/elimination—into a single integrated flow process. libretexts.org

Total Synthesis Approaches

While the semisynthesis of this compound from natural precursors is the industrially established method, the de novo or total synthesis of steroids represents a significant achievement in organic chemistry. Landmark total syntheses of complex steroids like cholesterol and cortisone (B1669442) by chemists such as R.B. Woodward and the development of novel cyclization strategies by W.S. Johnson have demonstrated the power of synthetic chemistry to construct the intricate four-ring steroid nucleus from simple starting materials. thecrimson.comorgsyn.orgyale.edu

However, a dedicated total synthesis route specifically targeting this compound is not prevalent in the scientific literature. The economic efficiency of the semisynthetic routes from abundant natural precursors like diosgenin and solasodine has largely precluded the need for developing a complex, multi-step total synthesis for this particular intermediate on an industrial scale.

Advanced Chemical Transformations and Derivatization Strategies of 3 Hydroxypregna 5,16 Dien 20 One 3 Acetate

Functional Group Interconversions at C-3 and C-20

Regioselective Acetylation and Hydrolysis Reactions

The C-3 hydroxyl group and its corresponding acetate (B1210297) ester are pivotal for derivatization. Regioselective control over acetylation and hydrolysis is crucial for synthetic pathways that require a free hydroxyl or a protected acetate at this position.

Acetylation: The introduction of the acetate group at the C-3β hydroxyl position is a standard protecting group strategy. This transformation is typically achieved by treating the parent alcohol, 3β-hydroxypregna-5,16-dien-20-one, with an acetylating agent. Common reagents include acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). The reaction proceeds efficiently, selectively targeting the C-3 hydroxyl group due to its higher reactivity as a secondary alcohol compared to the enolizable C-20 ketone.

Hydrolysis: Conversely, the selective cleavage of the C-3 acetate ester to regenerate the 3β-hydroxyl group can be accomplished under mild basic conditions. Saponification using reagents such as potassium carbonate in methanol (B129727) or sodium hydroxide (B78521) in aqueous alcohol selectively hydrolyzes the ester without affecting the C-20 ketone or the Δ16 double bond. This deprotection step is fundamental in multi-step syntheses where the C-3 hydroxyl group is required for subsequent reactions.

Table 1: Regioselective Reactions at C-3

| Transformation | Starting Material | Reagents & Conditions | Product |

|---|---|---|---|

| Acetylation | 3β-Hydroxypregna-5,16-dien-20-one | Acetyl chloride, Pyridine, Dichloromethane, 0°C to RT | 3-Hydroxypregna-5,16-dien-20-one 3-acetate |

Ketone Derivatization to Oximes and Related Moieties

The C-20 ketone is a versatile functional group that can be converted into various derivatives, most notably oximes. Oximes are synthesized by the condensation reaction of a ketone with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride. nih.govwikipedia.org The reaction is typically performed in a polar solvent like ethanol, often in the presence of a base such as pyridine or sodium acetate to neutralize the liberated acid. nih.gov This transformation converts the carbonyl group into a C=N-OH moiety. wikipedia.org The formation of 20-oxime derivatives of this compound introduces a nitrogen-containing functional group, which can serve as a precursor for further reactions like reductions to amines or Beckmann rearrangements. researchgate.net

Table 2: Derivatization of the C-20 Ketone

| Transformation | Starting Material | Reagents & Conditions | Product |

|---|

Stereoselective Additions to the Δ16 Double Bond

The α,β-unsaturated ketone system, formed by the conjugation of the Δ16 double bond with the C-20 carbonyl group, is highly susceptible to stereoselective nucleophilic additions. This reactivity is exploited to introduce complex side chains at the C-16 position.

Nucleophilic Additions at C-16 (e.g., Michael Reactions)

The Michael reaction, or 1,4-conjugate addition, is a key strategy for forming new bonds at the C-16 position of the steroid nucleus. researchgate.net This reaction involves the addition of a soft nucleophile to the β-carbon (C-16) of the α,β-unsaturated ketone system. The stereochemistry of the addition is often directed by the steric hindrance of the steroid's angular methyl groups, typically favoring attack from the less hindered α-face.

To introduce a carbon-based side chain, carbanions are employed as nucleophiles in a Michael addition. A prominent example is the reaction with diethyl malonate. researchgate.net In the presence of a base, such as sodium ethoxide, diethyl malonate forms a stabilized enolate that attacks the C-16 position of this compound. This reaction forges a new carbon-carbon bond, attaching a malonate group to the steroid skeleton. The resulting adduct can then undergo further transformations, such as decarboxylation, to yield derivatives with a 16α-alkyl side chain. researchgate.net

The introduction of an oxygen-linked side chain can be achieved through an oxy-Michael addition (also known as the oxa-Michael reaction). researchgate.net This involves the conjugate addition of an alcohol nucleophile. For instance, reacting this compound with a primary alcohol in the presence of a suitable base leads to the formation of a 16α-alkoxy derivative. This method provides a direct route to ether-linked side chains at the C-16 position, which can be used to introduce polar functional groups. researchgate.net

Table 3: Stereoselective Michael Additions to the Δ16 Double Bond

| Reaction Type | Starting Material | Nucleophile/Reagents | Product |

|---|---|---|---|

| C-C Bond Formation | This compound | Diethyl malonate, Sodium ethoxide | 16α-(Diethyl malonyl) derivative |

Nitrogen-Linked Side Chain Introduction (e.g., Amino Derivatives)

The introduction of nitrogen-containing functionalities into the steroid nucleus can significantly impact biological activity. One key strategy involves the aza-Michael addition to the α,β-unsaturated ketone system present in the D-ring of 16-dehydropregnenolone (B108158) (the unacetylated parent compound). This reaction has been effectively catalyzed by the basic ionic liquid [DBU][OAc], which can also serve as the solvent. Various primary and secondary amines have been used as N-nucleophiles, affording 16α-amino-pregnenolone derivatives in moderate to good yields. nih.gov This method provides a direct route to C-16 amino-substituted pregnenolone (B344588) derivatives. nih.gov

Another approach to incorporate nitrogen is through the formation of lactams, which are cyclic amides. While not a direct modification of the acetyl side chain, the synthesis of steroidal lactams from related precursors highlights the versatility of synthetic strategies. For instance, (16S,20S)-3β-hydroxy-5α-pregnane-20,16-carbolactam can be synthesized from tigogenin (B51453) via a lactone intermediate. nih.gov Key steps in this process include the reductive amination of an oxo-acid precursor, which can be facilitated by microwave irradiation to shorten reaction times and improve yields. nih.gov

| Reagent/Catalyst | Reaction Type | Product Type | Yield | Reference |

|---|---|---|---|---|

| Primary/Secondary Amines, [DBU][OAc] | Aza-Michael Addition | 16α-Amino-pregnenolone derivatives | Moderate to Good | nih.gov |

| NH₄OAc, NaBH₃CN (Microwave) | Reductive Amination/Cyclization | N-substituted lactams | 70-73% | nih.gov |

Reductions and Differential Hydrogenation of Double Bonds

The selective reduction of the double bonds in this compound is a critical transformation for accessing a variety of saturated and partially saturated steroid analogues. The molecule contains two distinct double bonds: the Δ⁵ bond in the B-ring and the Δ¹⁶ conjugated double bond in the D-ring.

The catalytic hydrogenation of α,β-unsaturated ketones in the steroid nucleus is a well-established method for achieving saturation. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction. For instance, the hydrogenation of steroidal 4-ene-3-ketones can be directed towards the formation of 5β-steroids in the presence of certain ionic liquids. acs.org While specific studies on the differential hydrogenation of this compound are not extensively detailed in the available literature, general principles of steroid hydrogenation can be applied. The Δ¹⁶ double bond, being part of an α,β-unsaturated ketone system, is susceptible to conjugate reduction using various catalytic systems, such as those based on palladium, platinum, or rhodium. organic-chemistry.orgresearchgate.net The Δ⁵ double bond can also be hydrogenated, often under similar conditions, though achieving selectivity between the two sites can be challenging and may require careful selection of catalysts and protecting groups. For example, chemoselective reduction of complex α,β-unsaturated ketones to the corresponding unsaturated alcohol can be achieved using iridium-supported catalysts. rsc.org

Modifications of the Pregnane (B1235032) Skeleton

Altering the core tetracyclic structure of the pregnane skeleton is a powerful strategy for generating novel steroid derivatives with unique biological profiles.

Allylic Oxidation Reactions

The Δ⁵ double bond in this compound makes the allylic C7 position susceptible to oxidation. This transformation introduces a ketone group, leading to the formation of a 7-oxo derivative, which is a common feature in some biologically active steroids. A one-pot allylic oxidation of 3β-acetoxypregna-5,16-diene-20-one has been reported to yield 3β-acetoxypregna-5,16-diene-7,20-dione in high yield. researchgate.net This reaction is a valuable tool for modifying the B-ring of the steroid. The oxidation at C7 is generally favored over the other allylic position, C4, due to steric and electronic factors. nih.gov

Introduction of Halogenated Moieties

The incorporation of halogen atoms into the steroid framework can significantly alter its electronic properties and biological activity. Fluorine, in particular, is often introduced to enhance metabolic stability and binding affinity. The synthesis of fluorinated derivatives of 3β-hydroxypregn-5-en-20-one has been achieved through various methods. For instance, treatment of a mixture of 3β-hydroxy-20-methoxypregna-5,17(20)-diene and 3β-hydroxy-20-methoxypregna-5,20-diene 3-acetates with perchloryl fluoride, followed by acid hydrolysis, can yield both 3β-hydroxy-17-fluoropregn-5-en-20-one 3-acetate and 3β-hydroxy-21-fluoropregn-5-en-20-one 3-acetate. nih.gov Other halogenated pregnenolone derivatives, including chloro and bromo analogues, have also been synthesized, primarily at the C17 and C21 positions. organic-chemistry.org

| Halogen | Position of Introduction | Precursor/Reagent | Product | Reference |

|---|---|---|---|---|

| Fluorine | C17 and C21 | Methoxypregna-diene acetates / Perchloryl fluoride | 17-Fluoro and 21-fluoro pregnenolone acetates | nih.gov |

| Chlorine | C17 | 3β-acetoxy-17-chloropregn-5-en-20-one | 17-Chloropregnenolone | organic-chemistry.org |

| Bromine | C17 | 3β-acetoxy-17-bromopregn-5-en-20-one | 17-Bromopregnenolone | organic-chemistry.org |

Formation of Heterocyclic Derivatives (e.g., Annulation Reactions)

Annulation reactions, which involve the fusion of a new ring to the existing steroid skeleton, are a powerful tool for creating structurally diverse and biologically active molecules. The 16-en-20-one functionality in this compound is a versatile precursor for the construction of fused heterocyclic rings. For example, pyrazole (B372694) and isoxazole (B147169) rings can be fused to the D-ring of the steroid. rsc.org The general approach involves the reaction of a β-dicarbonyl or α,β-unsaturated ketone moiety with reagents like hydrazine (B178648) or hydroxylamine to form the respective five-membered heterocycles. rsc.org The Robinson annulation, a classic ring-forming reaction, can also be applied to steroidal ketones to construct additional carbocyclic rings. Furthermore, sequential amination/annulation/aromatization reactions have been used to create fused quinoline-steroid hybrids.

Construction of Conjugated Systems and Prodrug Architectures

The synthesis of pregnenolone derivatives with extended conjugated systems can lead to compounds with interesting photophysical properties and biological activities. For example, 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione (B8063631) is a key intermediate in the synthesis of halogenated corticosteroids and possesses a highly conjugated system. researchgate.net

Furthermore, this compound is a valuable starting material for the development of steroidal prodrugs. By attaching various promoieties, often through ester linkages at the C3 hydroxyl group (after deacetylation) or by modifying the C17 side chain, the pharmacokinetic properties of the parent steroid can be modulated. The synthesis of pregnenolone derivatives has been explored for the treatment of various diseases, including Alzheimer's disease and cancer. acs.orgorganic-chemistry.org These derivatives often incorporate ester or other functionalities that can be cleaved in vivo to release the active steroid. For instance, various 21-esters of pregnenolone derivatives have been synthesized and evaluated as inhibitors of 5α-reductase.

Isotopic Labelling for Biochemical and Mechanistic Studies

The introduction of isotopic labels, such as tritium (B154650) (³H), into the molecular structure of this compound is a critical technique for elucidating its biochemical pathways and reaction mechanisms. Tritium labeling allows for sensitive detection and quantification, making it an invaluable tool in metabolic studies, receptor binding assays, and for tracking the molecule's transformations.

Tritium Incorporation and Exchange Pathways

The incorporation of tritium into this compound can be achieved through several methods, with heterogeneous catalytic isotopic exchange being a prominent strategy for labeling steroids. This method typically involves the use of a metal catalyst, such as palladium or platinum, to facilitate the exchange of hydrogen atoms on the steroid skeleton with tritium from a source like tritium gas (T₂).

For steroids that contain a ketone functional group, such as the 20-keto group in this compound, conducting the isotopic exchange in an alkaline medium is often preferable. The basic conditions can enhance the rate and efficiency of tritium incorporation at specific positions. The presence of the α,β-unsaturated ketone system in the D-ring, specifically the Δ¹⁶ double bond conjugated with the 20-keto group, significantly influences the regioselectivity of tritium exchange. The protons on the carbon atom adjacent to the carbonyl group (α-protons) are acidic and can be removed under basic conditions to form an enolate intermediate. This enolization provides a pathway for the incorporation of tritium at the C-17 and C-21 positions.

Furthermore, the Δ⁵ double bond in the B-ring can also be a site for tritium incorporation, although careful control of reaction conditions is necessary. At certain pH values, it is possible to achieve tritium exchange while avoiding the undesirable hydrogenation of the double bonds present in the molecule. The choice of catalyst, solvent, temperature, and pressure are all critical parameters that must be optimized to achieve the desired specific activity and labeling pattern while maintaining the structural integrity of the compound.

The general mechanism for heterogeneous catalytic exchange involves the activation of both the steroid and the tritium gas on the surface of the metal catalyst. This process facilitates the cleavage of C-H bonds and the formation of C-³H bonds, leading to the incorporation of the isotopic label. The specific orientation of the steroid molecule on the catalyst surface can also influence which hydrogen atoms are most accessible for exchange.

Below is an interactive data table summarizing potential sites of tritium incorporation in this compound via catalytic exchange and the rationale for their susceptibility to labeling.

| Position | Rationale for Tritium Incorporation | Method |

| C-17 | α-position to the 20-keto group, susceptible to enolization under basic conditions. | Heterogeneous Catalytic Exchange |

| C-21 (methyl group) | α-position to the 20-keto group, susceptible to enolization under basic conditions. | Heterogeneous Catalytic Exchange |

| C-4, C-6 | Allylic positions to the Δ⁵ double bond. | Heterogeneous Catalytic Exchange |

| C-15 | Potential for exchange, influenced by the proximity to the Δ¹⁶ double bond. | Heterogeneous Catalytic Exchange |

Structural Elucidation and Conformational Analysis of 3 Hydroxypregna 5,16 Dien 20 One 3 Acetate and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis provides a wealth of information regarding the molecular framework, functional groups, and electronic environment of 3-Hydroxypregna-5,16-dien-20-one 3-acetate.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex structure of steroidal molecules like this compound in solution.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. A complete and unambiguous assignment of the 750 MHz ¹H NMR spectrum for 3β-acetoxypregna-5,16-dien-20-one has been achieved. nih.gov This detailed analysis required advanced techniques, including ¹H iterative full spin analysis, to resolve heavily overlapped spectral regions and extract precise coupling constant values. nih.gov Key signals in the ¹H NMR spectrum include those for the two angular methyl groups (C18 and C19), the acetate (B1210297) methyl group, the olefinic protons at C6 and C16, and the proton at C3 bearing the acetate group.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Characteristic signals include those for the carbonyl carbons of the acetate and C20-ketone groups, the olefinic carbons of the C5-C6 and C16-C17 double bonds, the carbon atom bearing the acetate group (C3), and the quaternary carbons (C10 and C13).

2D NMR: Two-dimensional NMR experiments are essential for establishing the complete molecular structure and stereochemistry by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems through the steroid's aliphatic rings and side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for connecting different spin systems, particularly through quaternary carbons, and for assigning the positions of methyl groups and other substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, providing critical information about the molecule's stereochemistry and conformation. For instance, NOESY correlations can confirm the trans-fusion of the B/C and C/D rings and the spatial relationships between the angular methyl groups and the protons on the steroid backbone.

The combination of these advanced NMR techniques allows for a full and unambiguous assignment of all proton and carbon signals, confirming the constitution and relative stereochemistry of this compound. nih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound displays several key absorption bands that confirm its structure. Supporting information for synthetic procedures often includes FT-IR spectra to confirm the identity of the product. acs.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (α,β-unsaturated ketone at C20) | Stretching | ~1665-1685 |

| C=O (Ester carbonyl at C3) | Stretching | ~1730-1740 |

| C=C (Olefinic) | Stretching | ~1640-1670 |

| C-O (Ester) | Stretching | ~1240-1260 |

| C-H (sp² and sp³) | Stretching | ~2850-3100 |

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. The key chromophore in this compound is the α,β-unsaturated ketone system involving the C16-C17 double bond and the C20-carbonyl group. This conjugated system gives rise to a characteristic absorption maximum (λmax) in the ultraviolet region, typically around 230-250 nm, corresponding to a π → π* transition.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique is used to determine the molecular weight of the compound, typically by observing the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

ESI-HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. acs.org For this compound (C₂₃H₃₂O₃), the expected exact mass is 356.2351. nih.govnih.gov

FABMS (Fast Atom Bombardment Mass Spectrometry): Another soft ionization technique that can be used to determine the molecular weight.

The mass spectrum also shows characteristic fragmentation patterns resulting from the cleavage of the steroid skeleton, which can further support the proposed structure. Common fragments correspond to the loss of the acetyl group and cleavages within the ring system. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography gives the precise three-dimensional arrangement of atoms and molecules in the solid state, offering definitive proof of stereochemistry and detailed conformational information.

The crystal structure of 3β-acetoxy-pregna-5,16-dien-20-one has been determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed the following crystallographic parameters:

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| a (Å) | 6.031(4) | researchgate.net |

| b (Å) | 12.481(2) | researchgate.net |

| c (Å) | 27.162(5) | researchgate.net |

| Z (molecules per unit cell) | 4 | researchgate.net |

Unit Cell Parameters and Molecular Packing

The three-dimensional arrangement of this compound in the solid state has been elucidated through single-crystal X-ray diffraction analysis. This technique reveals the precise dimensions of the unit cell, which is the fundamental repeating unit of a crystal lattice, and how individual molecules are oriented within it.

The compound crystallizes in the orthorhombic space group P212121. researchgate.net This space group is chiral and indicates a non-centrosymmetric packing of the molecules. The unit cell contains four molecules (Z = 4) of the steroid. researchgate.net The experimentally determined unit cell parameters provide the dimensions of this repeating block. researchgate.net

Detailed crystallographic data for this compound are presented in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a | 6.031(4) Å |

| b | 12.481(2) Å |

| c | 27.162(5) Å |

| Z (Molecules per unit cell) | 4 |

| Data sourced from single-crystal X-ray diffraction analysis. researchgate.net |

Detailed Conformational Analysis of Steroid Rings (Chair, Half-Chair, Envelope)

The conformation of the four-ring steroid nucleus is a critical determinant of its biological activity. In this compound, the rings adopt specific puckered conformations to minimize steric strain.

Ring A: Adopts a stable chair conformation. researchgate.net

Ring B: Due to the presence of the C5-C6 double bond, this ring is constrained to a half-chair conformation. researchgate.net

Ring C: Similar to Ring A, it exists in a conventional chair conformation. researchgate.net

Ring D: The five-membered D-ring assumes an envelope conformation. researchgate.net

| Steroid Ring | Conformation |

| Ring A | Chair |

| Ring B | Half-Chair |

| Ring C | Chair |

| Ring D | Envelope |

| Conformational data from X-ray crystallography. researchgate.net |

Stereochemistry of Ring Junctions (A/B, B/C, C/D Fusions)

In the structure of this compound, the ring fusions are as follows:

A/B Ring Junction: This junction is characterized as quasi-trans. researchgate.net

B/C Ring Junction: The fusion between rings B and C is trans, which is typical for most natural steroids and results in a relatively flat, extended structure. researchgate.net

C/D Ring Junction: The C and D rings are also fused in a trans configuration. researchgate.net

The pseudo-torsion angle C19–C10⋅⋅⋅C13–C18, which is 9.5°, indicates a slight twist within the steroid nucleus. researchgate.net

| Ring Junction | Stereochemistry |

| A/B | Quasi-trans |

| B/C | Trans |

| C/D | Trans |

| Stereochemical assignments based on X-ray diffraction data. researchgate.net |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, Van der Waals Forces)

The stability of the crystal lattice of this compound is maintained by a network of non-covalent interactions between adjacent molecules.

The primary forces responsible for the molecular packing are van der Waals interactions, which are ubiquitous attractive or repulsive forces between molecules. researchgate.net In addition to these general forces, the crystal structure is stabilized by a pair of weak C–H⋅⋅⋅O hydrogen bonds. researchgate.net These specific interactions, though weaker than conventional O-H···O or N-H···O hydrogen bonds, play a significant role in determining the precise orientation of the molecules relative to one another within the unit cell. researchgate.net

Computational and Theoretical Chemistry Investigations of 3 Hydroxypregna 5,16 Dien 20 One 3 Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory with various functionals and basis sets)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the structural, electronic, and spectroscopic properties of complex organic molecules like 3-Hydroxypregna-5,16-dien-20-one 3-acetate. DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for steroid systems. Common approaches involve the use of hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with Pople-style basis sets like 6-31G(d,p). researchgate.net Such calculations can predict a wide range of molecular properties from first principles. For more refined electronic property predictions, time-dependent DFT (TD-DFT) is often employed. researchgate.net

Theoretical geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For this compound, these calculations are typically performed using DFT methods, such as B3LYP with the 6-31G(d,p) basis set. The resulting optimized structure provides detailed information on bond lengths, bond angles, and dihedral angles.

The accuracy of these theoretical models can be benchmarked against experimental data from single-crystal X-ray diffraction. The crystal structure of 3β-acetoxy-pregna-5,16-dien-20-one reveals a specific conformation in the solid state. researchgate.net In this experimentally determined structure, the steroid rings adopt conformations that minimize steric strain. A successful geometry optimization would accurately reproduce these experimentally observed features. researchgate.net

| Steroid Ring | Experimentally Observed Conformation |

|---|---|

| Ring A | Chair |

| Ring B | Half-Chair |

| Ring C | Chair |

| Ring D | Envelope |

Data sourced from a single-crystal X-ray diffraction study of 3β-acetoxy-pregna-5,16-dien-20-one. researchgate.net

Computational frequency analysis, performed on the optimized geometry of this compound, can predict its infrared (IR) and Raman spectra. These calculations determine the normal modes of vibration and their corresponding frequencies. A key confirmation of a true energy minimum on the potential energy surface is the absence of any imaginary frequencies in the calculated vibrational spectrum.

The predicted spectrum can be compared with experimental Fourier-transform infrared (FT-IR) data to aid in the assignment of spectral bands. For this molecule, key vibrational modes would include the C=O stretching frequencies for the C20-ketone and the acetate (B1210297) ester, the C=C stretching of the double bonds at C5 and C16, and various C-H stretching and bending modes. Theoretical calculations can help to resolve ambiguities in experimental spectra where vibrational bands may overlap.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net These parameters are typically calculated using DFT or TD-DFT methods. For a related pregnane (B1235032) derivative, a HOMO-LUMO energy gap was calculated to be 3.78 eV, indicating significant molecular stability. researchgate.net

| Parameter | Significance |

|---|---|

| EHOMO (Energy of HOMO) | Correlates with electron-donating ability; higher energy indicates a better electron donor. |

| ELUMO (Energy of LUMO) | Correlates with electron-accepting ability; lower energy indicates a better electron acceptor. |

| ΔE (HOMO-LUMO Gap) | Indicates kinetic stability and chemical reactivity. A larger gap suggests higher stability. |

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters provide a powerful method for verifying molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for predicting isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ). These calculations are typically performed at the DFT level of theory.

For this compound, calculated ¹H and ¹³C chemical shifts can be compared directly with experimental values to confirm structural assignments. A detailed experimental study has provided an unambiguous assignment of the 750 MHz ¹H NMR spectrum of this compound, which serves as an excellent reference for theoretical corroboration. nih.gov By comparing the calculated shifts with this experimental data, one can assess the accuracy of the computational method and the optimized geometry used for the calculation.

Advanced Bonding Analysis (e.g., Natural Bond Orbital (NBO) Analysis, Atoms in Molecules (AIM) Theory)

Beyond geometry and energy, computational chemistry offers methods to analyze the bonding within a molecule in greater detail. Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) are two such powerful techniques.

The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the electron density topology to define atomic basins and the paths of maximum electron density that link them (bond paths). This approach can identify and characterize intramolecular interactions, such as weak hydrogen bonds (e.g., C-H···O), which can influence the molecule's conformation and stability. researchgate.net

Conformational Energy Landscapes and Dynamics

While geometry optimization identifies the lowest-energy structure, a molecule like this compound is not static. Its rings and side chains can exhibit flexibility. Understanding this flexibility requires exploring the molecule's conformational energy landscape.

Experimental data from X-ray crystallography provides the solid-state conformation, while NMR studies, through the analysis of vicinal coupling constants, can infer the dominant conformation in solution. researchgate.netnih.gov Computational methods can expand on this by performing systematic conformational searches or potential energy surface scans. By rotating specific dihedral angles (e.g., those associated with the C17-acetyl group) and calculating the energy at each step, a conformational energy profile can be constructed. This reveals the energy barriers between different conformers and their relative stabilities. For a more comprehensive understanding of the molecule's behavior over time, molecular dynamics (MD) simulations could be employed to model its dynamic motions and conformational transitions.

Applications of 3 Hydroxypregna 5,16 Dien 20 One 3 Acetate As a Chemical Intermediate in Advanced Synthesis

Precursor in the Synthesis of Progesterone (B1679170) and its Labelled Analogues

3-Hydroxypregna-5,16-dien-20-one 3-acetate, commonly known as 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA), is a crucial starting material in the industrial production of progesterone, a vital hormone in the female menstrual cycle and pregnancy. wikipedia.org The synthetic pathway from 16-DPA to progesterone typically involves a two-step process: selective hydrogenation of the double bond in the D-ring followed by oxidation of the 3-hydroxyl group and isomerization of the double bond in the A-ring. google.com

A significant application of this precursor is in the synthesis of isotopically labeled progesterone analogues, which are invaluable tools in metabolic studies and immunoassays. For instance, [16-³H]progesterone has been synthesized from 3β-hydroxypregna-5,16-dien-20-one. scispace.com The process involves the catalytic hydrogenation of the 16,17-double bond with tritium (B154650) gas (³H₂), introducing the isotopic label at the 16-position. scispace.comnih.gov This is followed by an Oppenauer oxidation to convert the 3β-hydroxyl group to a 3-keto group and shift the double bond from the B-ring to the A-ring, yielding the final labeled progesterone. scispace.com

Table 1: Key Transformation in the Synthesis of Progesterone from this compound

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Selective Hydrogenation | H₂, Pd/C catalyst, ethyl acetate, 35-45°C, 0.02-0.03 MPa | 3β-Hydroxypregn-5-en-20-one 3-acetate |

| 2 | Hydrolysis | Inorganic base (e.g., NaOH or K₂CO₃) in methanol (B129727) | 3β-Hydroxypregn-5-en-20-one |

| 3 | Oppenauer Oxidation | Aluminum isopropoxide, cyclohexanone, toluene, reflux | Progesterone |

Scaffold for the Development of Novel Pregnane (B1235032) Analogues

The inherent structure of this compound makes it an ideal scaffold for the development of novel pregnane analogues with diverse biological activities.

Allopregnanolone (B1667786), a metabolite of progesterone, is a potent neurosteroid. However, its therapeutic use is limited by its lipophilicity. nih.gov this compound serves as a starting material for the synthesis of more polar and potentially more bioavailable allopregnanolone analogues. The key synthetic strategy involves a Michael addition to the α,β-unsaturated ketone system in the D-ring of the steroid. This allows for the introduction of polar side chains at the 16α-position, aiming to enhance water solubility and brain accessibility.

The reactivity of the C-20 ketone and the adjacent double bond in this compound allows for the synthesis of a variety of pregnane derivatives with modified side chains. For example, it has been used to synthesize pregnane derivatives bearing a triazole or an imidazole (B134444) ring at the C-21 position. These modifications are of interest for their potential applications in cancer therapy.

The chemical versatility of this compound extends to its use as a building block for more complex steroidal architectures, such as spirolactones and other heterocyclic systems. These intricate structures are of significant interest in medicinal chemistry due to their potential for novel biological activities. For instance, it can be converted to 16β,17β-epoxypregnenolone, which then serves as a key intermediate for the synthesis of novel steroidal spiro-1,3,4-thiadiazines.

Role in the Synthesis of Stereochemically Defined Pharmaceutical Precursors

The rigid, well-defined stereochemistry of the steroid nucleus in this compound makes it an excellent starting material for the synthesis of stereochemically pure pharmaceutical precursors. Many biologically active steroids require precise stereochemical configurations for their therapeutic effects. Starting with a stereochemically defined precursor like this compound simplifies the synthesis of these complex molecules and avoids the need for challenging chiral separations later in the synthetic route. This is exemplified in its use to synthesize inhibitors of enzymes like 5α-reductase, where the stereochemistry of the final molecule is crucial for its inhibitory activity.

Utility in Creating Pregnane-Based Glycosides

Steroidal glycosides, which are steroids attached to one or more sugar moieties, are a class of naturally occurring compounds with a wide range of biological activities. While direct synthesis of pregnane-based glycosides from this compound is not extensively documented in readily available literature, it is known that related natural products, such as bisnorcholanic lactones, exist as glycosides in plants. This suggests the potential utility of pregnane skeletons, derivable from this compound, in the synthesis of novel steroidal glycosides with potential therapeutic applications.

Conclusion and Future Directions in 3 Hydroxypregna 5,16 Dien 20 One 3 Acetate Research

Emerging Synthetic Methodologies and Green Chemistry Approaches

The industrial production of 16-DPA has traditionally relied on the degradation of naturally occurring sapogenins, such as diosgenin (B1670711) from yams. researchgate.net While this leverages a renewable feedstock, modern research is focused on enhancing the sustainability and efficiency of steroidal drug synthesis. Emerging methodologies are increasingly incorporating principles of green chemistry, such as biocatalysis and the development of shorter, more atom-economical synthetic routes.

Biocatalysis, particularly using cytochrome P450 monooxygenases, represents a significant frontier. These enzymes can perform highly selective hydroxylations on non-activated carbon atoms under mild conditions, a feat that is often challenging to achieve with traditional chemical methods. nih.gov While direct biocatalytic synthesis of 16-DPA is an area of active investigation, related research on other steroids demonstrates the potential for enzymes to introduce specific functionalities, thereby reducing the need for protecting groups and harsh reagents. nih.gov Another approach involves utilizing readily available and inexpensive materials, such as phytosterols, which can be converted into key intermediates like 9α-hydroxyandrost-4-ene-3,17-dione, as starting points for corticosteroid synthesis, signaling a shift away from sole reliance on diosgenin. researchgate.net

| Methodology | Starting Material | Key Features | Potential Advantages |

|---|---|---|---|

| Chemical Degradation | Diosgenin / Solasodine (B1681914) | Multi-step chemical process involving acetylation and oxidation. researchgate.net | Established, utilizes renewable plant-based sources. |

| Biocatalytic Conversion | Phytosterols | Bio-oxidative degradation of side chains to produce key steroid synthons. researchgate.net | High selectivity, mild reaction conditions, reduced waste. |

| Enzymatic Hydroxylation | Steroid Cores (e.g., Progesterone) | Use of cytochrome P450s to achieve regioselective hydroxylation. nih.gov | Access to functionalizations difficult to achieve chemically. |

Advances in Spectroscopic and Computational Characterization

The precise structural and conformational understanding of 3-Hydroxypregna-5,16-dien-20-one 3-acetate is fundamental to predicting its reactivity. Recent advancements in high-field Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have provided unprecedented detail about its molecular architecture.

A complete and unambiguous assignment of the 750 MHz ¹H NMR spectrum of 16-DPA has been achieved using advanced techniques. This involved leveraging Heteronuclear Single Quantum Coherence (HSQC) experiments to extract coupling constants from overlapped spectral regions, followed by ¹H iterative full spin analysis. nih.gov This detailed analysis allows for a precise determination of the molecule's conformation in solution. Furthermore, single-crystal X-ray diffraction studies have elucidated its solid-state structure, confirming the conformations of its steroid rings: rings A and C adopt chair conformations, ring B is in a half-chair form, and ring D assumes an envelope conformation. researchgate.net

Computational methods are increasingly used to complement experimental data. For instance, comparing experimental vicinal coupling constants from NMR with values calculated using theoretical models like the Altona equation provides excellent correlation, validating the conformational analysis. nih.gov

| Technique | Key Findings | Reference |

|---|---|---|

| High-Field ¹H NMR (750 MHz) | Total and unambiguous assignment of proton signals achieved via HSQC and iterative full spin analysis. | nih.gov |

| Single-Crystal X-ray Diffraction | Crystal system: Orthorhombic (P212121). Ring Conformations: A/C (Chair), B (Half-Chair), D (Envelope). | researchgate.net |

| Computational Chemistry (Altona) | Excellent correlation between calculated and experimental vicinal coupling constants, confirming solution conformation. | nih.gov |

| FT-IR, UV-Vis, Mass Spectrometry | Used routinely for the characterization of 16-DPA and its derivatives, confirming functional groups and molecular weight. | researchgate.net |

Theoretical Insights into Reactivity and Selectivity in Steroid Functionalization

The synthetic utility of this compound stems from the reactivity of its key functional groups, particularly the conjugated enone system within the D-ring (C16-C17 double bond and C20-ketone). Understanding and controlling the regioselectivity and stereoselectivity of reactions at these sites is crucial for synthesizing target steroid molecules.

Theoretical and computational studies are providing deep insights into these processes. For example, the functionalization of the C16-C17 double bond is a common strategy. The Michael addition of various nucleophiles to this position is a key reaction. researchgate.net The stereochemical outcome of such additions is governed by the steric environment of the steroid nucleus, with reagents typically approaching from the less hindered α-face.

Molecular dynamics (MD) simulations and docking studies are becoming invaluable for predicting how substrates like steroids will bind within an enzyme's active site, thereby explaining observed regioselectivity in biocatalytic reactions. In studies of the enzyme CYP154C5, MD simulations suggested that an alternative binding mode of a steroid substrate within the active site of an engineered mutant (F92A) was responsible for a shift in hydroxylation from the 16α-position to the C21-position. nih.gov Such theoretical insights are critical for the rational design of protein engineering experiments aimed at creating novel biocatalysts for selective steroid functionalization. Similarly, understanding the electronic properties of the enone system allows for the selective application of electrophilic reagents, such as in fluorination reactions on related steroid systems. nih.gov

| Reaction Type | Reactive Site | Controlling Factors | Theoretical Approach |

|---|---|---|---|

| Michael Addition | C16-C17 Double Bond | Steric hindrance, nature of the nucleophile. | Analysis of steric accessibility of the α- and β-faces. researchgate.net |

| Enzymatic Hydroxylation | C16 or other C-H bonds | Substrate orientation within the enzyme active site. | Molecular Dynamics (MD) simulations and substrate docking. nih.gov |

| Electrophilic Addition | C16-C17 or C5-C6 Double Bonds | Electronic density of the double bond, nature of the electrophile. | Analysis of molecular orbitals and electrostatic potential maps. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.